molecular formula C5H12ClF2N B15317516 (2,2-Difluorobutyl)(methyl)aminehydrochloride

(2,2-Difluorobutyl)(methyl)aminehydrochloride

Cat. No.: B15317516
M. Wt: 159.60 g/mol
InChI Key: YRAFBXWPSCZQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluorobutyl)(methyl)aminehydrochloride is a chemical compound with the molecular formula C5H12ClF2N It is characterized by the presence of two fluorine atoms attached to a butyl group, a methyl group, and an amine group, all combined with hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorobutyl)(methyl)aminehydrochloride typically involves the reaction of 2,2-difluorobutane with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluorobutyl)(methyl)aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed:

    Oxidation: Formation of difluorobutyl oxides.

    Reduction: Formation of methylamine derivatives.

    Substitution: Formation of halogenated butylamines.

Scientific Research Applications

(2,2-Difluorobutyl)(methyl)aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Difluorobutyl)(methyl)aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

  • (2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride
  • (2,2-Difluoropropyl)(methyl)amine hydrochloride

Comparison: (2,2-Difluorobutyl)(methyl)aminehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and potential applications. The presence of the butyl group, as opposed to other alkyl groups, can influence its overall behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C5H12ClF2N

Molecular Weight

159.60 g/mol

IUPAC Name

2,2-difluoro-N-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C5H11F2N.ClH/c1-3-5(6,7)4-8-2;/h8H,3-4H2,1-2H3;1H

InChI Key

YRAFBXWPSCZQFL-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.